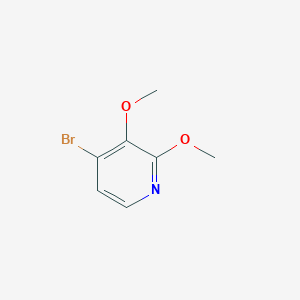
4-Bromo-2,3-dimethoxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2,3-dimethoxypyridine is a chemical compound with the molecular formula C7H8BrN . It is used in various chemical reactions and has been the subject of several studies .
Synthesis Analysis
The synthesis of compounds similar to 4-Bromo-2,3-dimethoxypyridine has been reported in the literature. For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dimethoxypyridine has been analyzed using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3-dimethoxypyridine include its molecular weight, density, boiling point, and other related properties .科学的研究の応用
Synthesis of Complex Compounds
4-Bromo-2,3-dimethoxypyridine is used in the synthesis of complex chemical compounds. For instance, it plays a role in the preparation of 2,2′,6,6′-Tetramethoxy-4,4′-diphenylphosphinoyl-3,3′-bipyridyl through a series of reactions involving bromination, electrophilic substitution, and oxidation processes (Chen Yu-yan, 2004).
Development of High-Spin Cationic States
This compound is also crucial in the development of high-spin cationic states in certain molecular structures. The synthesis of dimer and trimer forms of all-para-brominated poly(N-phenyl-m-aniline)s is achieved using 4-Bromo-2,3-dimethoxypyridine derivatives, which are then analyzed for their redox properties (A. Ito et al., 2002).
Nitration of Pyridine N-Oxide Derivatives
In the field of organic chemistry, 4-Bromo-2,3-dimethoxypyridine is involved in the nitration of pyridine N-oxide derivatives. Studies have shown that nitration of derivatives like 3-bromo-5-methoxypyridine-N-oxide results in specific nitro derivatives, demonstrating its importance in chemical reactions (H. J. Hertog et al., 2010).
Bromination Studies
The compound is also pivotal in bromination studies. For example, research on the bromination of 2,4-dihydroxypyridine and its derivatives, including 4-Bromo-2,3-dimethoxypyridine, helps understand the reaction pathways and structural impacts of bromination (C. R. Kolder, H. J. Hertog, 2010).
Synthesis of Novel Heterocycles
It's also used in the facile synthesis of novel heterocycles, where it acts as a starting material or intermediate in various chemical reactions. This is exemplified in the synthesis of N-polyfluoroalkylated heterocycles (A. Kolomeitsev et al., 1996).
Catalysis in Organic Synthesis
4-Bromo-2,3-dimethoxypyridine finds application in catalysis, particularly in the regioselective synthesis of various organic compounds. For instance, its use in the synthesis of medium-sized halolactones and bromooxepanes shows its versatility in organic synthesis (A. Verma et al., 2016).
Study of Ortho-Lithiation
The compound is also significant in the study of ortho-lithiation of halopyridines, demonstrating its role in the development of new chemical synthesis techniques (Yuyin Chen et al., 2004).
Safety and Hazards
特性
IUPAC Name |
4-bromo-2,3-dimethoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXFZVZPRQFCHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

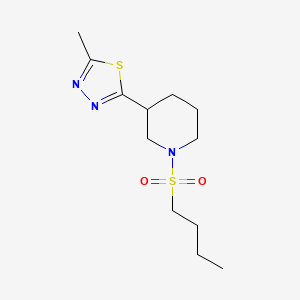
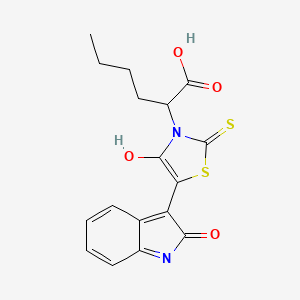
![3-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoic Acid](/img/structure/B2706576.png)

![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2706578.png)
![Methyl 3-[(3-methoxybenzyl)oxy]-2-thiophenecarboxylate](/img/structure/B2706581.png)
![2-{2-[3-(Trifluoromethyl)benzenesulfonyl]ethyl}cyclopentan-1-amine hydrochloride](/img/structure/B2706582.png)
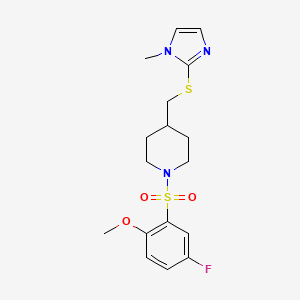
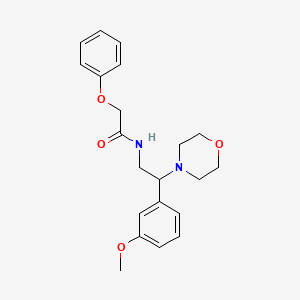
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-carboxamide](/img/structure/B2706588.png)
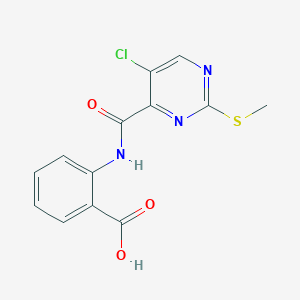
![6-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2706591.png)

